molecular formula C22H16O B14736674 2,3,5-Triphenylfuran CAS No. 6307-20-6

2,3,5-Triphenylfuran

Cat. No.: B14736674
CAS No.: 6307-20-6
M. Wt: 296.4 g/mol
InChI Key: AHZYJPPGJMXOPB-UHFFFAOYSA-N
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Description

2,3,5-Triphenylfuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom and three phenyl groups attached at the 2, 3, and 5 positions

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Triphenylfuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the aromatic ring or the phenyl groups attached to it.

    Substitution: Substitution reactions, such as halogenation, can occur at the phenyl groups or the furan ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with trithiazyl trichloride can yield isothiazoles .

Comparison with Similar Compounds

Uniqueness: 2,3,5-Triphenylfuran stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

2,3,5-triphenylfuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZYJPPGJMXOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285220
Record name 2,3,5-triphenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-20-6
Record name NSC41095
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5-triphenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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